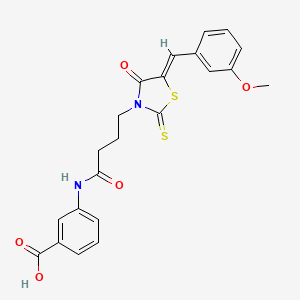![molecular formula C18H10N4 B2738998 9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine CAS No. 66215-08-5](/img/structure/B2738998.png)
9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine” is a complex compound with a molecular formula of C18H10N4 . It has an average mass of 282.299 Da and a monoisotopic mass of 282.090546 Da .
Synthesis Analysis
The synthesis of similar compounds, such as 9-(alkylthio)-acenaphtho[1,2-e]-1,2,4-triazines, involves a two-step condensation of thiosemicarbazide and acenaphtylene-9,10-quinone to form acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thiones, followed by a reaction with benzyl chloride derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a large aromatic system and multiple nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as triazines and tetrazines, often involve inverse electron-demand Diels–Alder reactions . These reactions can lead to the formation of mono-, di-, and triazines with functional substituents from both the initial azine and the dienophile .Aplicaciones Científicas De Investigación
Drug Delivery Systems
A study demonstrates the use of pyrenyl derivatives, including biologically relevant structures, for drug delivery by encapsulation in a water-soluble metalla-cage. This encapsulation technique offers a promising approach for enhancing the solubility and delivery of lipophilic drugs, highlighting its potential application in cancer treatment. The encapsulated compounds displayed increased cytotoxicity against human ovarian A2780 cancer cells compared to the empty cage, suggesting a potential for improved therapeutic efficacy in cancer treatment (Mattsson et al., 2010).
Photoluminescence and Quantum Efficiency
Another research focus is on the synthesis and characterization of high quantum efficiency pure-red emitting Eu(iii) fluorinated β-diketone complexes. The study explores the photoluminescence properties and intensity parameters of these complexes, which are synthesized using 2-(1H-imidazol-2-yl)pyridine and related compounds. This research contributes to the development of advanced materials for optoelectronic applications, offering insights into the design of efficient light-emitting devices (Bhat & Iftikhar, 2019).
Hydrogen-Bonded Crystal Engineering
Surrogates of 2,2′-Bipyridine, designed to chelate Ag(I) and create metallotectons, are explored for their potential in engineering hydrogen-bonded crystals. The study investigates the ability of these compounds to react with metals to generate structures held together by coordinative interactions and hydrogen bonds. This research has implications for the design and development of new materials with potential applications in catalysis, molecular recognition, and structural chemistry (Duong et al., 2011).
DNA Interactions and Antiviral Activity
Research into the DNA interactions of cobalt(III) mixed-polypyridyl complexes containing asymmetric ligands, including 3-(pyridine-2-yl)-as-triazino[5,6-f]acenaphthylene, reveals significant insights into the binding affinity of these complexes to DNA. The study assesses their potential for inducing structural changes in DNA, which could have implications for the development of new antiviral and anticancer agents. The complexes were found to promote cleavage of plasmid DNA, suggesting a mechanism for their antiviral and anticancer activities (Wang et al., 2004).
Synthesis and Antimicrobial Activity
The synthesis of new pyridothienopyrimidines and pyridothienotriazines demonstrates the antimicrobial potential of compounds incorporating the 9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine scaffold. These compounds have been evaluated for their antimicrobial activity, revealing promising results against various pathogens. This line of research contributes to the ongoing search for new antimicrobial agents to combat resistant bacterial and fungal infections (Abdel-rahman et al., 2002).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
13-pyridin-2-yl-11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4/c1-2-10-19-14(9-1)18-20-16-12-7-3-5-11-6-4-8-13(15(11)12)17(16)21-22-18/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZLITGWKYIHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C4=CC=CC5=C4C3=CC=C5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

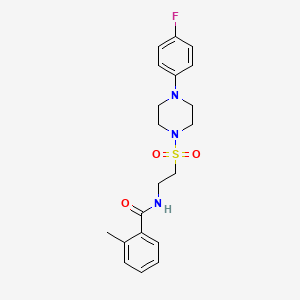
![5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2738917.png)
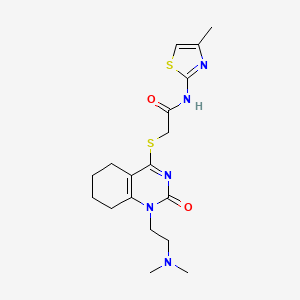

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2738924.png)


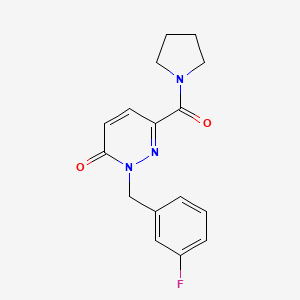
![tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B2738928.png)
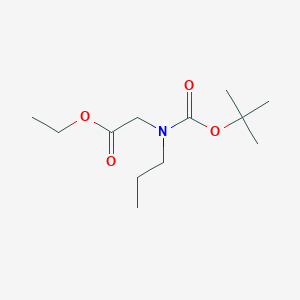
![5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride](/img/structure/B2738930.png)
